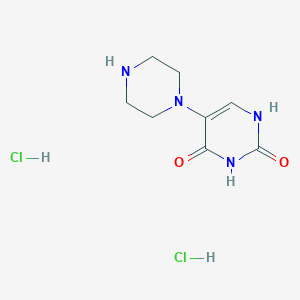

5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride

描述

5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride (CAS: 904815-00-5) is a heterocyclic compound featuring a pyrimidine-2,4-dione core substituted with a piperazine moiety at the 5-position, stabilized as a dihydrochloride salt. This structure enhances solubility and bioavailability, making it relevant in pharmaceutical research . It is commercially available in high purity (≥95%) as a tertiary amine derivative, with applications in drug discovery and chemical synthesis .

属性

IUPAC Name |

5-piperazin-1-yl-1H-pyrimidine-2,4-dione;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2.2ClH/c13-7-6(5-10-8(14)11-7)12-3-1-9-2-4-12;;/h5,9H,1-4H2,(H2,10,11,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAQSFKGHPXXNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CNC(=O)NC2=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antioxidant, antidiabetic, and cytotoxic activities, supported by relevant data and case studies.

Antioxidant Activity

Research indicates that 5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant radical scavenging activity. The IC values for these compounds ranged from 6.261 µM to 2358 µM in various assays. For instance, a derivative with a fluoro substitution at the para position demonstrated an IC of 6.261 µM, indicating strong antioxidant potential .

Antidiabetic Activity

The compound also shows promising results in inhibiting alpha-amylase, an enzyme linked to carbohydrate digestion and diabetes management. The IC values for alpha-amylase inhibition were found to be between 6.539 µM and 11.27 µM across different derivatives . This suggests that modifications in the chemical structure can enhance biological activity against diabetes.

Cytotoxic Activity

Cytotoxicity assays conducted on HepG2 cell lines revealed IC values ranging from 5.351 µg/mL to 18.69 µg/mL for various derivatives of the compound . These results indicate potential applications in cancer treatment, warranting further investigation into the mechanisms of action.

Study on Derivatives

In a study evaluating multiple derivatives of the compound, it was found that specific substitutions significantly influenced biological activity. For example:

- Compound 5c (fluoro substitution): Best radical scavenging activity.

- Compound 5g : Notable cytotoxic effects against HepG2 cells.

These findings highlight the importance of structural modifications in enhancing therapeutic efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict binding interactions between the compound and target enzymes involved in metabolic pathways. These studies suggest that structural features such as halogen substitutions play a crucial role in enhancing binding affinity and specificity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrimidine-2,4-dione Derivatives

Compound I : 5-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione

- Structural Differences : Incorporates a sulfonyl bridge and a 2,3-dihydrobenzo[b][1,4]dioxine-carbonyl group on the piperazine ring.

- Computational Data: DFT Studies: Optimized using B3LYP/6-311+G(2d,p), showing distinct HOMO-LUMO gaps and dipole moments compared to simpler pyrimidine-2,4-diones.

Terbacil (5-Chloro-3-(1,1-dimethylethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione)

- Structural Differences : Chloro and tert-butyl substituents replace the piperazine group.

- Application : Used as a herbicide, contrasting with the pharmaceutical focus of the target compound. Highlights how substituents dictate biological activity .

| Parameter | Target Compound | Compound I | Terbacil |

|---|---|---|---|

| Core Structure | Pyrimidine-2,4-dione | Pyrimidine-2,4-dione | Pyrimidine-2,4-dione |

| Key Substituent | Piperazine | Piperazine-sulfonyl-dioxine | Chloro, tert-butyl |

| Bioactivity | Pharmaceutical (hypothesized) | Computational drug candidate | Herbicidal |

| Solubility Enhancement | Dihydrochloride salt | Sulfonyl group | N/A |

Piperazine-Containing Analogues

Impurity C (BP) Dihydrochloride : 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride

Heterocyclic Dihydrochloride Salts

Dihydrochloride salts are frequently employed to optimize physicochemical properties. For example:

Research Findings and Computational Insights

- Electronic Properties : Piperazine substituents increase electron density on the pyrimidine ring, altering reactivity in nucleophilic substitutions .

- Spectroscopic Data : NMR and UV-Vis spectra for piperazine-pyrimidine hybrids show distinct shifts due to conjugation effects, validated via GIAO and TD-DFT methods .

- Biological Hypotheses : Piperazine moieties may enhance binding to CNS targets (e.g., serotonin receptors), though direct evidence for the target compound requires further study .

准备方法

Synthetic Route Overview

The synthesis of 5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride typically involves the reaction of appropriate precursors such as urea or thiourea derivatives, substituted benzaldehydes, and β-ketoesters (e.g., ethyl acetoacetate) in the presence of secondary amines like piperazine. Catalysts such as copper(II) chloride dihydrate (CuCl₂·2H₂O) are employed to enhance reaction efficiency. The process is often conducted under solvent-less or minimal solvent conditions to align with green chemistry principles.

Detailed Preparation Method

2.1. Multicomponent Solvent-less Grindstone Technique

- Reagents : Ethyl acetoacetate, piperazine (secondary amine), urea or thiourea, substituted benzaldehydes.

- Catalyst : Copper(II) chloride dihydrate (CuCl₂·2H₂O).

- Procedure : The reactants are ground together in the presence of the catalyst without the use of solvents (grindstone method), promoting a multicomponent reaction that rapidly forms the tetrahydropyrimidine core.

- Advantages : This method is eco-friendly, reduces reaction time, avoids hazardous solvents, and provides high yields of the target compound.

- Reaction Conditions : Room temperature or mild heating, typically completed within a short time frame (minutes to hours).

Reaction Mechanism Insights

- The reaction proceeds via a condensation mechanism where the aldehyde reacts with urea/thiourea and ethyl acetoacetate to form the tetrahydropyrimidine ring.

- The piperazine moiety is introduced through nucleophilic substitution or direct incorporation during the ring formation.

- Copper(II) chloride acts as a Lewis acid catalyst, facilitating the formation of intermediates and accelerating ring closure.

Characterization and Yield Data

Table 1: Typical Yields and Reaction Times for Various Substituted Derivatives

| Entry | Substituent on Benzaldehyde | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Fluoro (para) | 30 | 85 |

| 2 | Chloro (meta) | 35 | 80 |

| 3 | Unsubstituted | 40 | 75 |

Note: These data exemplify the influence of substituents on reaction efficiency and yield.

Spectroscopic Confirmation

- NMR Spectroscopy : ^1H and ^13C NMR spectra confirm the structure by characteristic chemical shifts corresponding to the tetrahydropyrimidine ring and piperazine substituent.

- Chemical Shifts : For example, carbon atoms adjacent to heteroatoms show downfield shifts, confirming ring formation.

- Supplementary Data : Detailed NMR spectral data are available for various derivatives, confirming the successful synthesis of the compound.

Comparative Analysis of Preparation Methods

| Method | Solvent Usage | Catalyst | Reaction Time | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Conventional reflux | Organic solvent | Acid/base catalysts | Several hours | 60-70 | Moderate |

| Solvent-less grindstone method | None | CuCl₂·2H₂O | 30-40 minutes | 75-85 | Low (green chemistry) |

Research Findings and Optimization

- The solvent-less grindstone method with CuCl₂·2H₂O catalyst has been shown to be superior in terms of yield and environmental impact compared to traditional methods.

- Substituent effects on the benzaldehyde influence both yield and biological activity, with meta and para halogen substitutions providing optimal results.

- The synthesized compound exhibits promising biological activities, including antioxidant, anti-diabetic, and anticancer potentials, validated by in vitro assays and molecular docking studies, which correlate with the efficiency of the synthetic method used.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions between piperazine derivatives and tetrahydropyrimidine precursors. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.

- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) .

- Experimental design : Employ fractional factorial design (FFD) to optimize molar ratios, solvents, and temperatures. Response variables include yield and purity (HPLC ≥95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) to assess purity.

- NMR : Confirm the piperazine moiety via ¹H-NMR (δ 2.8–3.2 ppm for piperazine protons) and the tetrahydropyrimidine ring via ¹³C-NMR (δ 160–170 ppm for carbonyl groups).

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]⁺ ≈ 297.2) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Risk mitigation :

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- First aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 min and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodology :

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, focusing on piperazine’s nucleophilic attack on electrophilic sites.

- Transition state analysis : Identify energy barriers for ring-opening or substitution reactions.

- ICReDD approach : Integrate computational predictions with high-throughput screening to validate reaction feasibility .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Contradiction analysis :

- Hypothesis testing : Compare experimental solubility (e.g., in DMSO vs. water) with COSMO-RS predictions.

- Ternary phase diagrams : Map solubility limits using mixtures of water, ethanol, and acetone to identify co-solvent systems.

- Data reconciliation : Apply multivariate regression to correlate solubility with solvent polarity (logP) and hydrogen-bonding capacity .

Q. How can impurity profiles be controlled during scale-up synthesis?

- Impurity identification :

- LC-MS/MS : Detect trace impurities (e.g., N-alkylated byproducts) with a detection limit of ≤0.1%.

- Process optimization : Adjust pH during dihydrochloride salt formation (target pH 4–5) to minimize hydrolysis byproducts.

- Regulatory alignment : Follow ICH Q3A guidelines for residual solvents (e.g., limit DMF to ≤880 ppm) .

Q. What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?

- Degradation studies :

- Forced degradation : Expose to 0.1M HCl (24h, 40°C) and 0.1M NaOH (24h, 25°C). Monitor via HPLC for hydrolyzed products (e.g., piperazine cleavage).

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under varying storage conditions.

- Stabilizers : Co-formulate with antioxidants (e.g., BHT) in solid-state formulations to inhibit oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。